molecular formula C22H21ClN4O3S B11614226 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11614226
M. Wt: 456.9 g/mol
InChI Key: UQIVATRPMPGIAH-UHFFFAOYSA-N
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Description

6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated benzodioxole moiety, a pentylsulfanyl group, and a triazino-benzoxazepine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the benzodioxole moiety: This can be achieved through the chlorination of a suitable benzodioxole precursor.

    Introduction of the pentylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group with a pentylthiol.

    Construction of the triazino-benzoxazepine core: This is the most complex step and involves cyclization reactions under specific conditions, often requiring the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorinated benzodioxole moiety can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pentylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-1,3-benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Triazino-benzoxazepine derivatives: Compounds with similar core structures.

Uniqueness

What sets 6-(6-Chloro-1,3-benzodioxol-5-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine apart is its combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

6-(6-chloro-1,3-benzodioxol-5-yl)-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C22H21ClN4O3S/c1-2-3-6-9-31-22-25-21-19(26-27-22)13-7-4-5-8-16(13)24-20(30-21)14-10-17-18(11-15(14)23)29-12-28-17/h4-5,7-8,10-11,20,24H,2-3,6,9,12H2,1H3

InChI Key

UQIVATRPMPGIAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC5=C(C=C4Cl)OCO5)N=N1

Origin of Product

United States

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